2-Bromo-3-methylbutyric acid

Description

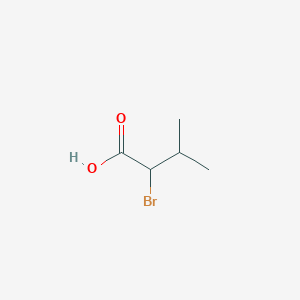

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBARDWJXBGYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870617 | |

| Record name | Butanoic acid, 2-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-74-2, 169320-29-0 | |

| Record name | 2-Bromo-3-methylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromoisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-methylbutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-3-methylbutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-bromo-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-bromo-3-methylbutyric acid diisopropylamine salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-bromo-3-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-BROMOISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M69LGV465C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Bromo-3-methylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-3-methylbutyric acid, a key chemical intermediate in various synthetic processes, particularly in the pharmaceutical and agrochemical industries. This document details its synthesis via the Hell-Volhard-Zelinsky reaction, outlines its physicochemical and spectroscopic properties, and presents its applications in research and development.

Introduction

This compound, also known as α-bromoisovaleric acid, is a halogenated carboxylic acid with the chemical formula C₅H₉BrO₂.[1][2] Its structure, featuring a bromine atom at the alpha-carbon to the carboxyl group, makes it a versatile reagent for introducing the isovaleric moiety in the synthesis of more complex molecules.[1] This compound is particularly significant as a precursor in the preparation of various pharmaceuticals, including optically active N-methylvalines and sedative agents like bromisoval.[2][3][4] This guide will focus on its synthesis from 3-methylbutyric acid (isovaleric acid) and provide a detailed summary of its known properties.

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][5] This reaction facilitates the α-bromination of a carboxylic acid.[5] The process begins with the conversion of the carboxylic acid to an acyl bromide intermediate, which then undergoes tautomerization to its enol form, followed by bromination at the α-carbon.[6][7]

Synthesis Pathway

The synthesis of this compound from 3-methylbutyric acid via the Hell-Volhard-Zelinsky reaction can be visualized as follows:

Caption: Hell-Volhard-Zelinsky Synthesis Pathway.

Experimental Protocol: Hell-Volhard-Zelinsky Reaction

The following protocol is adapted from established procedures for the α-bromination of isovaleric acid.[3]

Materials:

-

3-Methylbutyric acid (Isovaleric acid)

-

Red phosphorus

-

Bromine

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution (saturated)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methylbutyric acid and a catalytic amount of red phosphorus.

-

Addition of Bromine: Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition of bromine is complete, heat the reaction mixture to maintain a steady reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water to the mixture to hydrolyze the intermediate α-bromo acyl bromide to this compound and to quench any remaining bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.

-

Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any unreacted acid and inorganic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Caption: Experimental Synthesis and Purification Workflow.

Properties of this compound

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference.

Physicochemical Properties

| Property | Value | References |

| CAS Number | 565-74-2 | [1][2] |

| Molecular Formula | C₅H₉BrO₂ | [1][2] |

| Molecular Weight | 181.03 g/mol | [1][2] |

| Appearance | White to beige crystalline powder or solid | [1][4] |

| Melting Point | 39-42 °C | [1][2] |

| Boiling Point | 124-126 °C at 20 mmHg | [2] |

| Density | 1.513 g/cm³ | [1] |

| Solubility | Soluble in alcohol and diethyl ether; very slightly soluble in water. | [2] |

Spectroscopic Data

| Spectroscopic Data | Description | References |

| ¹H NMR | Spectra are available and can be accessed through chemical databases. | [8] |

| ¹³C NMR | Spectra are available and can be accessed through chemical databases. | [8] |

| Infrared (IR) Spectrum | The gas-phase IR spectrum is available in the NIST WebBook. | [9] |

| Mass Spectrometry (MS) | Mass spectral data is available in chemical databases. | [9][10] |

Applications in Research and Drug Development

This compound serves as a crucial building block in organic synthesis, with notable applications in the following areas:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is used in the preparation of N-methylvalines, which are components of some peptides and peptidomimetics.[2] It is also a precursor to bromisoval, a sedative and hypnotic drug.[3]

-

Agrochemical Development: Derivatives of this compound are utilized in the synthesis of certain herbicides and pesticides.

-

Material Science: Its ability to participate in polymerization reactions makes it a candidate for the development of novel polymers.[1]

Safety and Handling

This compound is a corrosive and toxic substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its synthesis via the Hell-Volhard-Zelinsky reaction is a well-established and efficient method. This guide has provided a comprehensive overview of its synthesis, properties, and applications to support researchers and professionals in their scientific endeavors.

References

- 1. innospk.com [innospk.com]

- 2. This compound 97 565-74-2 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 565-74-2 [chemicalbook.com]

- 5. allaboutchemistry.net [allaboutchemistry.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 8. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

The Discovery and History of 2-Bromo-3-Methylbutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-methylbutyric acid, also known as α-bromoisovaleric acid, is a halogenated carboxylic acid that has played a significant role as a versatile intermediate in organic synthesis for over a century. Its discovery is intrinsically linked to the development of one of the fundamental reactions in organic chemistry: the Hell-Volhard-Zelinsky reaction. This technical guide provides an in-depth exploration of the historical discovery, synthesis, and key applications of this compound, with a focus on experimental details and quantitative data. Detailed protocols for its synthesis and subsequent use in the preparation of the sedative-hypnotic agent bromisoval are provided. Furthermore, its role as a tool in biochemical studies, particularly in the investigation of glutathione conjugation, is discussed and illustrated. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Introduction: A Historical Perspective

The journey of this compound begins not with the compound itself, but with the broader quest to selectively functionalize carboxylic acids. In the late 19th century, chemists were seeking reliable methods to introduce halogens at the α-position of carboxylic acids, a transformation that would unlock a vast array of synthetic possibilities.

The breakthrough came through the independent work of three chemists: Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky. In 1881, Hell first reported a method for the α-bromination of carboxylic acids. This was followed by improvements and independent reports by Volhard in 1887 and Zelinsky in the same year. This powerful method, now universally known as the Hell-Volhard-Zelinsky (HVZ) reaction , provided a general and efficient route to α-halo acids.

The application of the HVZ reaction to isovaleric acid ((CH₃)₂CHCH₂COOH) directly led to the synthesis of this compound. While a specific "discovery" date for the compound is not pinpointed to a single publication, its preparation became feasible and widespread following the dissemination of the HVZ reaction methodology. Early studies focused on the resolution of its enantiomers, a testament to the early understanding of its chiral nature. This foundational work paved the way for its use as a key building block in the synthesis of more complex molecules, most notably pharmaceuticals. One of the earliest and most significant applications was in the synthesis of bromisoval ((RS)-2-bromo-N-carbamoyl-3-methylbutanamide), a sedative and hypnotic agent discovered by Knoll in 1907 and patented in 1909.[1] The reactivity of the bromine atom at the α-position also made it a valuable tool for studying biochemical pathways, such as the conjugation with glutathione, a critical process in drug metabolism and detoxification.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and synthesis. The following tables summarize key quantitative data for the racemic compound and its enantiomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₉BrO₂ | [2] |

| Molecular Weight | 181.03 g/mol | [3] |

| CAS Number | 565-74-2 (racemic) | [3] |

| Appearance | White to beige crystalline powder or chunks | [2] |

| Melting Point | 39-42 °C (racemic) | [2] |

| Boiling Point | 124-126 °C at 20 mmHg | [2] |

| Density | 1.513 g/cm³ | [2] |

| Refractive Index | 1.479 | [2] |

| Flash Point | 107 °C | [2] |

| Solubility | Soluble in alcohol and other organic solvents; sparingly soluble in water. |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | References |

| ¹H NMR | Spectral data available from various sources, including PubChem. | [4] |

| ¹³C NMR | Spectral data available from various sources, including PubChem. | [4] |

| Infrared (IR) | IR spectrum available in the NIST WebBook. | [5] |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available in the NIST WebBook. | [6] |

Synthesis of this compound via the Hell-Volhard-Zelinsky Reaction

The primary and most historically significant method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction facilitates the α-bromination of a carboxylic acid.

Reaction Mechanism

The HVZ reaction proceeds through a multi-step mechanism:

-

Formation of Acyl Bromide: The carboxylic acid (isovaleric acid) reacts with a phosphorus trihalide, typically PBr₃ (which can be generated in situ from red phosphorus and bromine), to form the corresponding acyl bromide.

-

Enolization: The acyl bromide, which enolizes more readily than the parent carboxylic acid, tautomerizes to its enol form.

-

α-Bromination: The enol tautomer, with its electron-rich double bond, acts as a nucleophile and attacks a molecule of bromine (Br₂), leading to the formation of the α-bromo acyl bromide.

-

Hydrolysis: The α-bromo acyl bromide is then hydrolyzed, typically during an aqueous workup, to yield the final product, this compound.

The following diagram illustrates the workflow of the Hell-Volhard-Zelinsky reaction.

References

- 1. Bromisoval - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. This compound | 565-74-2 [chemicalbook.com]

- 4. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]

- 6. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]

An In-depth Technical Guide to 2-bromo-3-methylbutyric acid (CAS: 565-74-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-3-methylbutyric acid, a key building block in organic synthesis. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and applications, with a focus on its role in pharmaceutical and agrochemical research.

Chemical and Physical Properties

This compound, also known as α-bromoisovaleric acid, is a halogenated carboxylic acid.[1][2] Its branched structure and the presence of a bromine atom at the alpha-position make it a versatile reagent for introducing the isobutyl group in various molecules.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 565-74-2 | [1] |

| Molecular Formula | C5H9BrO2 | [1] |

| Molecular Weight | 181.03 g/mol | [1] |

| Appearance | White to beige crystalline powder or chunks | [1][3] |

| Melting Point | 39-42 °C | [1][3] |

| Boiling Point | 124-126 °C at 20 mmHg | [1][3] |

| Density | 1.513 g/cm³ | [1] |

| Flash Point | 107 °C (closed cup) | [1] |

| Solubility | Soluble in alcohol and diethyl ether. Very slightly soluble in water. | |

| Synonyms | α-Bromoisovaleric acid, 2-Bromoisovaleric acid, DL-2-Bromoisovaleric acid | [1][2] |

Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~4.2 | Doublet | 1H | α-proton (-CHBr) |

| ~2.4 | Multiplet | 1H | β-proton (-CH(CH₃)₂) |

| ~1.1 | Doublet | 3H | Methyl protons (-CH(CH₃)₂) |

| ~1.0 | Doublet | 3H | Methyl protons (-CH(CH₃)₂) |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~175 | Carboxylic acid carbon (-COOH) |

| ~50 | α-carbon (-CHBr) |

| ~32 | β-carbon (-CH(CH₃)₂) |

| ~20 | Methyl carbons (-CH(CH₃)₂) |

| ~18 | Methyl carbons (-CH(CH₃)₂) |

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~600 | C-Br stretch |

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Fragment |

| 180/182 | [M]+ (Molecular ion peak with bromine isotopes) |

| 101 | [M - Br]+ |

| 135/137 | [M - COOH]+ |

| 43 | [CH(CH₃)₂]+ (Isopropyl cation - base peak) |

Experimental Protocols

Synthesis of this compound via Hell-Volhard-Zelinsky (HVZ) Reaction

The most common method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the α-bromination of a carboxylic acid.[1][4]

Materials:

-

3-Methylbutyric acid (isovaleric acid)

-

Bromine (Br₂)

-

Red phosphorus (catalyst) or phosphorus tribromide (PBr₃)

-

Dichloromethane (solvent)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (drying agent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a catalytic amount of red phosphorus is added to 3-methylbutyric acid.

-

Bromine is added dropwise to the mixture with stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours until the red color of bromine disappears.

-

The reaction mixture is cooled to room temperature and slowly poured into water to hydrolyze the acyl bromide intermediate.

-

The product is extracted with dichloromethane.

-

The organic layer is washed with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation or recrystallization.

Synthesis of an N-substituted Amino Acid (Illustrative Example)

This compound is a common precursor for the synthesis of various amino acid derivatives through nucleophilic substitution.

Materials:

-

This compound

-

Amine (e.g., methylamine)

-

Sodium carbonate (base)

-

Ethanol (solvent)

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

This compound is dissolved in ethanol in a round-bottom flask.

-

An excess of the amine (e.g., aqueous methylamine) and sodium carbonate are added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is dissolved in water, and the pH is adjusted to the isoelectric point of the amino acid using hydrochloric acid to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1]

-

Pharmaceuticals: It is a precursor for the synthesis of drugs such as antihypertensive agents and antibiotics.[1] Its chirality is of particular importance in drug design, as different enantiomers can exhibit distinct pharmacological activities.[5] For example, it has been used in the preparation of optically active N-methylvalines, which are components of some peptide-based drugs.

-

Agrochemicals: Derivatives of this compound are utilized in the manufacturing of herbicides and pesticides.[1]

-

Biochemical Research: This compound and its derivatives are employed to study metabolic pathways and the effects of structural modifications on biological activity.[5]

Safety and Handling

This compound is a corrosive and toxic substance. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.

Table 6: GHS Hazard Information

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Skin Corrosion/Irritation | 1B |

| Serious Eye Damage/Eye Irritation | 1 |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves, such as nitrile or neoprene, and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if working in a poorly ventilated area.

Handling and Storage:

-

Handle in a well-ventilated fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

-

Keep containers tightly closed.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

This technical guide is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and thorough safety assessments. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

physical and chemical properties of 2-bromo-3-methylbutyric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylbutyric acid, also known as α-bromoisovaleric acid, is a halogenated carboxylic acid with significant applications in organic synthesis. Its structural features, including a chiral center at the α-carbon, make it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and spectroscopic data for its characterization.

Physical and Chemical Properties

This compound is a white to beige crystalline solid at room temperature.[1][2] It is soluble in alcohols and other organic solvents but has limited solubility in water.[3] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 565-74-2 | [1] |

| Molecular Formula | C₅H₉BrO₂ | [1] |

| Molecular Weight | 181.03 g/mol | [3] |

| Appearance | White to beige crystalline powder or chunks | [1][2] |

| Melting Point | 39-42 °C | [1][2] |

| Boiling Point | 124-126 °C at 20 mmHg | [1][2] |

| Density | 1.513 g/cm³ | [1] |

| Flash Point | 107 °C (closed cup) | [1] |

| pKa (Predicted) | 3.00 ± 0.10 | [3] |

| Solubility | Soluble in alcohol | [3] |

Synthesis

The most common method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the α-bromination of 3-methylbutyric acid (isovaleric acid).[1]

Experimental Protocol: Hell-Volhard-Zelinsky Reaction

This protocol describes the synthesis of this compound from 3-methylbutyric acid.

Materials:

-

3-methylbutyric acid (isovaleric acid)

-

Red phosphorus

-

Bromine

-

Dichloromethane (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methylbutyric acid and a catalytic amount of red phosphorus.

-

Slowly add bromine to the reaction mixture through the dropping funnel. The reaction is exothermic and should be controlled by the rate of bromine addition.

-

After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and slowly add water to hydrolyze the intermediate acyl bromide.

-

Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.

-

Wash the combined organic layers with water and then with a saturated solution of sodium bicarbonate to remove any unreacted acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by distillation under reduced pressure.

Chemical Reactivity and Applications

The reactivity of this compound is primarily centered around the carboxylic acid and the α-bromo functional groups. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution. This reactivity is exploited in the synthesis of various compounds, including amino acids and their derivatives. For instance, it has been used in the preparation of optically active N-methylvalines.[1][2] Its derivatives also find applications in the development of pharmaceuticals, such as antihypertensive agents and antibiotics, as well as in the agrochemical sector for the production of herbicides and pesticides.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

The proton on the α-carbon (CH-Br) is expected to appear as a doublet in the region of 4.0-4.5 ppm.

-

The proton on the β-carbon (CH-CH₃) would likely be a multiplet around 2.2-2.6 ppm.

-

The methyl protons (CH₃) would appear as doublets in the upfield region, around 1.0-1.3 ppm.

-

The acidic proton of the carboxylic acid will be a broad singlet, typically downfield (>10 ppm), and its position is highly dependent on the solvent and concentration.

-

-

¹³C NMR:

-

The carbonyl carbon (C=O) is expected in the range of 170-180 ppm.

-

The α-carbon (C-Br) would likely be found between 40-50 ppm.

-

The β-carbon (C-(CH₃)₂) is expected around 30-35 ppm.

-

The methyl carbons (CH₃) would appear in the upfield region, typically between 15-20 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad |

| C=O stretch (carboxylic acid) | 1700-1725 | Strong |

| C-O stretch (carboxylic acid) | 1210-1320 | Medium |

| C-Br stretch | 500-600 | Medium-Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, the molecular ion peak will appear as a doublet (M, M+2) with approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Expected Fragmentation:

-

Loss of Br (M-79/81)

-

Loss of COOH (M-45)

-

Loss of C₃H₇ (isopropyl group)

Safety and Handling

This compound is a corrosive and toxic substance. It can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Visualization

Synthesis Workflow: Hell-Volhard-Zelinsky Reaction

References

stereochemistry of 2-bromo-3-methylbutyric acid

An In-depth Technical Guide to the Stereochemistry of 2-Bromo-3-Methylbutyric Acid

Introduction

This compound, also known as α-bromoisovaleric acid, is a halogenated carboxylic acid with significant applications in organic synthesis. It serves as a key intermediate in the preparation of various compounds, including amino acids and other biologically active molecules.[1] Its chemical structure, featuring two chiral centers, gives rise to a rich stereochemistry that is crucial for its reactivity and the stereochemical outcome of subsequent reactions. This guide provides a comprehensive overview of the stereoisomers of this compound, their synthesis, and their physical properties, intended for researchers, scientists, and professionals in drug development.

Stereoisomers of this compound

This compound possesses two chiral centers at the C2 and C3 positions, leading to the existence of four possible stereoisomers. These stereoisomers can be classified into two pairs of enantiomers and four pairs of diastereomers.

The four stereoisomers are:

-

(2R, 3R)-2-bromo-3-methylbutyric acid

-

(2S, 3S)-2-bromo-3-methylbutyric acid

-

(2R, 3S)-2-bromo-3-methylbutyric acid

-

(2S, 3R)-2-bromo-3-methylbutyric acid

The relationship between these stereoisomers is illustrated in the diagram below. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

Synthesis of this compound

The most common method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction of 3-methylbutyric acid (isovaleric acid).[2] This reaction involves the α-bromination of a carboxylic acid in the presence of a catalytic amount of phosphorus or a phosphorus halide, such as PBr₃.[3] The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes to allow for electrophilic attack by bromine at the α-position.[4][5] The initial product is the α-bromo acyl bromide, which is subsequently hydrolyzed during workup to yield the final α-bromo carboxylic acid.[6] The HVZ reaction typically produces a mixture of diastereomers.

Experimental Protocol: Hell-Volhard-Zelinsky Bromination of 3-Methylbutyric Acid

Materials:

-

3-Methylbutyric acid (1.0 eq)

-

Red phosphorus (catalytic amount, e.g., 0.1 eq) or Phosphorus tribromide (PBr₃, catalytic amount)

-

Bromine (1.1 eq)

-

Thionyl chloride (SOCl₂) (optional, 1.1 eq, for initial conversion to acyl chloride)

-

Inert solvent (optional)

-

Water for workup

Procedure:

-

Acyl Halide Formation (if not using PBr₃ directly): In a fume hood, a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with 3-methylbutyric acid (1.0 eq). Thionyl chloride (1.1 eq) is added dropwise at room temperature. The mixture is then heated to reflux for 2 hours to form the acyl chloride. The mixture is allowed to cool to room temperature.[4][6]

-

α-Bromination: To the cooled acyl halide (or directly to the carboxylic acid if using PBr₃), red phosphorus (0.1 eq) is carefully added. The mixture is gently heated to approximately 50 °C. Bromine (1.1 eq) is then added dropwise from the dropping funnel.[4] The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux. After the addition is complete, the mixture is heated to reflux overnight.[4][6]

-

Hydrolysis: The reaction mixture is cooled to room temperature. The crude α-bromo acyl bromide is then carefully and slowly hydrolyzed by the addition of water.

-

Purification: The product is purified by distillation under reduced pressure.

The following diagram illustrates the general workflow for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction.

Resolution of Enantiomers

The separation of the enantiomeric pairs of this compound can be achieved through classical resolution techniques. One reported method is fractional crystallization using a chiral resolving agent.[7] This involves reacting the racemic acid with a single enantiomer of a chiral base to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the individual enantiomers of this compound.

Physical and Chemical Properties

The physical properties of this compound and its stereoisomers are summarized in the table below. It is important to note that the properties can vary slightly depending on the purity of the sample.

| Property | Racemic Mixture | (R)-(+)-Isomer | (S)-(-)-Isomer |

| CAS Number | 565-74-2[2][8] | 76792-22-8 | 26782-75-2[9] |

| Molecular Formula | C₅H₉BrO₂[2] | C₅H₉BrO₂ | C₅H₉BrO₂[9] |

| Molecular Weight | 181.03 g/mol [2] | 181.03 g/mol | 181.03 g/mol [9] |

| Appearance | White to beige crystalline powder or solid[2][8] | - | - |

| Melting Point | 39-42 °C[2][8] | 35-40 °C | - |

| Boiling Point | 124-126 °C at 20 mmHg[2] | 90-100 °C at 0.5 mmHg | - |

| Density | 1.513 g/cm³[2] | - | - |

| Specific Rotation | Not applicable | [α]²²/D +21° (c=37 in benzene) | - |

| Solubility | Soluble in alcohol and diethyl ether; very slightly soluble in water | - | - |

Applications

This compound is a versatile building block in organic synthesis.[1] Its primary application is as an intermediate for the synthesis of more complex molecules.[2] For instance, it is used in the preparation of optically active N-methylvalines and can be a precursor for the synthesis of the amino acid valine through nucleophilic substitution of the bromine atom with an amino group.[2][8][10] Its derivatives have also been investigated for their potential biological activities and are used in the pharmaceutical and agrochemical industries.[1][2]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. innospk.com [innospk.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound | 565-74-2 [chemicalbook.com]

- 9. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. a synthesis of valine from 3-methylbutanoic acid using Hell Volhard Zelin.. [askfilo.com]

Spectroscopic Profile of 2-Bromo-3-Methylbutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromo-3-methylbutyric acid, a key intermediate in organic synthesis. The document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural characterization of this compound.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet | 1H | -COOH |

| ~4.1 - 4.3 | Doublet | 1H | H-2 |

| ~2.2 - 2.4 | Multiplet | 1H | H-3 |

| ~1.0 - 1.2 | Doublet | 6H | -CH(CH₃)₂ |

Note: Predicted values are based on standard chemical shift tables and coupling constant analysis for similar molecular structures. Actual experimental values may vary based on solvent and instrument conditions.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Atom |

| ~170 - 175 | C-1 (C=O) |

| ~50 - 55 | C-2 (-CHBr) |

| ~30 - 35 | C-3 (-CH) |

| ~18 - 22 | C-4, C-5 (-CH₃) |

Note: Predicted values are based on typical chemical shifts for carbons in similar chemical environments.

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2970-2850 | Strong | C-H stretch (Alkyl) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1250 | Strong | C-O stretch |

| ~650 | Medium | C-Br stretch |

Data interpreted from the gas-phase IR spectrum available on the NIST WebBook.[1]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 180/182 | Molecular ion peak (M⁺, M+2) due to bromine isotopes |

| 137/139 | Loss of -COOH |

| 101 | Loss of Br |

| 43 | Isopropyl fragment [CH(CH₃)₂]⁺ |

Data interpreted from the electron ionization mass spectrum on the NIST WebBook.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). The acquisition parameters typically include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: The raw FID data is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

ATR: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.

-

KBr Pellet: A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal/pure KBr pellet) is recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC/MS). The sample is vaporized in the ion source.

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

References

Procurement and Handling of 2-Bromo-3-methylbutyric Acid: A Technical Guide for Researchers

This guide provides an in-depth overview for researchers, scientists, and drug development professionals on the commercial sourcing of 2-bromo-3-methylbutyric acid. It includes a comparative table of commercial suppliers, guidance on supplier selection, and relevant technical data to facilitate procurement.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound, often in different isomeric forms and purities. The selection of a suitable supplier is contingent on factors such as the required stereochemistry, purity level, and scale of the research or development project. Below is a summary of prominent commercial suppliers and their listed specifications. Pricing is typically available upon request from the supplier.

| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | This compound | 565-74-2 | 97% | 25 g[1] |

| (+)-2-Bromo-3-methylbutyric acid | Not specified | Not specified | 5 g[2] | |

| (R)-(+)-2-Bromo-3-methylbutyric acid | 76792-22-8 | 96% | 5 g | |

| Fisher Scientific | -(+)-2-Bromo-3-Methylbutyric Acid (from Sigma-Aldrich) | Not specified | Not specified | 5 g[2] |

| TCI Chemicals | This compound | 565-74-2 | >90.0% (GC) | Inquire for bulk |

| BOC Sciences | This compound | 565-74-2 | Not specified | Inquire for details[] |

| Pharmaffiliates | (R)-2-Bromo-3-methylbutyric Acid | 76792-22-8 | High purity | Inquire for details[4] |

| ChemicalBook | This compound | 565-74-2 | 95-99% | KG quantities available from various listed suppliers[5] |

| Matrix Scientific | 2-Bromo-3-fluoro-3-methylbutyric acid (a derivative) | 50884-94-1 | Not specified | 1 g, 5 g[6] |

Experimental Protocols and Applications

Detailed experimental protocols for the use of this compound are not typically provided by commercial suppliers. However, the scientific literature describes its application in various synthetic procedures. For instance, it has been utilized in the preparation of optically active N-methylvalines.[1][7] Additionally, it has been employed to study the conjugation of glutathione (GSH) with (R)- and (S)-α-bromoisovaleric acid in rats. For detailed methodologies, researchers are advised to consult peer-reviewed scientific journals and databases.

Supplier Selection Workflow

The process of selecting a chemical supplier for a research and development project involves several critical steps to ensure the quality and suitability of the procured material. The following diagram illustrates a logical workflow for this process.

Hypothetical Application in Drug Discovery

This compound serves as a versatile building block in organic synthesis. Its structure can be incorporated into larger molecules with potential therapeutic applications. The diagram below illustrates a hypothetical synthetic pathway where this compound is used as a precursor to synthesize a novel inhibitor targeting a key enzyme in a disease-related signaling pathway.

References

- 1. scientificlabs.com [scientificlabs.com]

- 2. Sigma Aldrich -(+)-2-Bromo-3-Methylbutyric Acid 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 565-74-2 [chemicalbook.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. This compound 97 565-74-2 [sigmaaldrich.com]

The Versatility of α-Bromo Acids: A Technical Guide to their Reactivity in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bromo acids are a pivotal class of organic compounds characterized by a bromine atom positioned on the carbon adjacent to a carboxylic acid functional group. This unique structural arrangement confers a high degree of reactivity, making them exceptionally valuable intermediates in a wide array of organic transformations. Their utility spans from the synthesis of fundamental building blocks like amino acids and hydroxy acids to the construction of complex heterocyclic scaffolds and the development of novel therapeutic agents. The enhanced reactivity of the α-carbon, stemming from the electron-withdrawing effects of both the adjacent carboxylic acid and the bromine atom, facilitates nucleophilic substitution reactions, rendering them powerful electrophilic synthons. This guide provides an in-depth exploration of the core reactivity of α-bromo acids, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in leveraging these versatile reagents in their synthetic endeavors.

Core Reactivity and Key Transformations

The reactivity of α-bromo acids is dominated by the susceptibility of the α-carbon to nucleophilic attack, primarily through an S_N2 mechanism. The presence of the neighboring carbonyl group stabilizes the transition state of this substitution, leading to significantly faster reaction rates compared to analogous primary alkyl halides.[1][2] This inherent reactivity is harnessed in several cornerstone reactions of organic synthesis.

The Hell-Volhard-Zelinsky (HVZ) Reaction: The Gateway to α-Bromo Acids

The primary method for the synthesis of α-bromo acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[3][4][5] This reaction involves the treatment of a carboxylic acid containing at least one α-hydrogen with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[2][6] The reaction proceeds through the initial formation of an acyl bromide, which readily enolizes. This enol intermediate is then brominated at the α-position, followed by hydrolysis to yield the α-bromo carboxylic acid.[3][6]

Experimental Protocol: Synthesis of α-Bromo-n-caproic Acid via the Hell-Volhard-Zelinsky Reaction [7]

-

Materials:

-

n-Caproic acid (1.72 moles)

-

Bromine (1.88 moles), dried over concentrated sulfuric acid

-

Phosphorus trichloride (3 cc)

-

-

Procedure:

-

In a 1-L flask equipped with a reflux condenser, combine the freshly distilled dry n-caproic acid and dried bromine.

-

Cautiously add phosphorus trichloride to the mixture.

-

Connect the top of the condenser to a trap and an absorption bottle containing water.

-

Heat the mixture in a water or oil bath to 65–70 °C to initiate the reaction, evidenced by the evolution of hydrogen bromide gas.

-

Maintain the temperature for five to six hours until all the bromine has reacted, then allow the temperature to rise to approximately 100 °C towards the end of the reaction.

-

Distill the reaction mixture under reduced pressure. Collect the fraction boiling at 132–140 °C/15 mm.

-

-

Yield: 83–89% of the theoretical amount.[7]

The Reformatsky Reaction: Carbon-Carbon Bond Formation

Alpha-bromo esters, readily derived from α-bromo acids, are key reactants in the Reformatsky reaction, a powerful method for forming carbon-carbon bonds.[1] This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester.[8][9] The organozinc intermediate, known as a Reformatsky enolate, is less basic than a Grignard reagent or an enolate formed with a strong base, allowing it to react selectively with the carbonyl group without undergoing self-condensation.[1]

Experimental Protocol: Reformatsky Reaction of Ethyl Bromoacetate with a Ketone [1]

-

Materials:

-

Activated zinc dust (5.0 eq)

-

Iodine (0.1 eq)

-

Toluene (50 mL)

-

Ethyl bromoacetate (2.0 eq)

-

Ketone (5.61 mmol, 1.0 eq) in Toluene (10 mL)

-

Methyl tert-butyl ether (MTBE)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A suspension of activated zinc dust and iodine in toluene is stirred under reflux for 5 minutes and then cooled to room temperature.

-

Ethyl bromoacetate is added to the mixture, followed by the addition of the ketone solution.

-

The resulting mixture is stirred at 90 °C for 30 minutes.

-

The reaction is cooled to 0 °C and quenched with water.

-

The suspension is filtered, and the filtrate is extracted with MTBE.

-

The combined organic phases are washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography.

-

-

Yield: 86% of the desired β-hydroxy ester.[1]

Synthesis of α-Amino Acids

A significant application of α-bromo acids is in the synthesis of α-amino acids, the fundamental building blocks of proteins.[10] A straightforward method involves the direct amination of an α-bromo acid via an S_{N}2 reaction with an excess of ammonia.[2] This approach, while effective, can sometimes lead to over-alkylation. More sophisticated methods, such as the Gabriel synthesis, offer better control and yields.

Experimental Protocol: Synthesis of 3-Bromo-DL-phenylalanine (Illustrative Multi-step Synthesis not starting from an α-bromo acid) [11]

While direct amination is a key reaction of α-bromo acids, a common route to specific amino acids like 3-Bromo-DL-phenylalanine involves a multi-step synthesis where the bromo- and amino- functionalities are introduced through different reactions. The following is an example of such a synthesis:

-

Step 1: Erlenmeyer-Plöchl Reaction (Azlactone Formation)

-

Combine 3-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq) in a round-bottom flask.

-

Add acetic anhydride (3.0 eq) and heat the mixture with stirring at 100 °C for 2 hours.

-

Cool to room temperature and add ethanol to precipitate the product.

-

-

Step 2: Hydrolysis to α-Acetamido-3-bromocinnamic acid

-

The azlactone intermediate is hydrolyzed to the corresponding α-acetamido-3-bromocinnamic acid.

-

-

Step 3: Reduction to 3-Bromo-DL-phenylalanine

-

Dissolve the α-acetamido-3-bromocinnamic acid in a suitable solvent (e.g., ethanol).

-

Gradually add sodium amalgam with vigorous stirring.

-

After the reaction is complete, quench any remaining sodium amalgam with water and filter to remove mercury.

-

-

Purification: The crude product is purified by crystallization and/or ion-exchange chromatography.

Quantitative Data on the Reactivity of α-Bromo Acids

The yields of reactions involving α-bromo acids are highly dependent on the specific substrates, reagents, and reaction conditions. The following tables summarize representative quantitative data for key transformations.

Table 1: Yields of the Hell-Volhard-Zelinsky Reaction for Various Carboxylic Acids

| Carboxylic Acid | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| n-Caproic Acid | Br₂ | PCl₃ | Neat | 65-100 | 83-89 | [7] |

| Cyclobutanecarboxylic Acid | Br₂ | Red P | SOCl₂ (initially) | Reflux | 85 (as n-butyl ester) | [12] |

| Aryl Acetic Acids | Pyridinium tribromide | (AcO)₄B₂O, DBU | - | - | 19-65 | [13] |

Table 2: Yields of the Reformatsky Reaction with Ethyl Bromoacetate

| Carbonyl Compound | Metal | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ketone (unspecified) | Zn | Toluene | 90 | 86 | [1] |

| Benzaldehyde | In | - | Sonication | 93 (for cinnamaldehyde) | [14] |

| Acetophenone | In | - | Sonication | 90 | [14] |

| Various Aldehydes | Zn | 2-Me-THF | 0 | 65-91 | [9] |

| Isothiocyanate derivatives | Zn | Benzene | 60 | 60-95 | [15] |

Table 3: Yields of Nucleophilic Substitution Reactions with α-Bromo Acids and Derivatives

| α-Bromo Compound | Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |

| α-Bromo-β-keto ester | Phenolates | Toluene | 30 °C, Bu₄NBr | α-Phenoxy-β-keto ester | 79 (80% ee) | [16] |

| β-Bromoalanine derivative | Aryl halides | - | Metallaphotoredox | Unnatural amino acids | 50-75 | [17] |

| α-Bromo-β-phenylpropionic acid | NH₃ | - | - | Phenylalanine | - | [18] |

Applications in Drug Development

The unique reactivity of α-bromo acids and their derivatives makes them valuable tools in drug discovery and development. They can be employed as reactive intermediates for the synthesis of complex molecules with potential therapeutic activity. Furthermore, their ability to act as electrophilic probes allows for their use in fragment-based drug discovery to identify and characterize binding sites on biological targets.

Experimental Workflow: Fragment-Based Drug Discovery Using a Brominated Fragment Library

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds. The use of a library of small, low-complexity molecules ("fragments") containing bromine can facilitate the identification of hits in X-ray crystallography screens due to the anomalous scattering of bromine atoms.[19][20] An α-bromo acid or a derivative can be a key component of such a library.

References

- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scribd.com [scribd.com]

- 9. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oar.a-star.edu.sg [oar.a-star.edu.sg]

- 17. macmillan.princeton.edu [macmillan.princeton.edu]

- 18. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]

- 19. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-bromo-3-methylbutyric Acid: Synonyms, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-3-methylbutyric acid, a halogenated carboxylic acid, is a versatile building block in organic synthesis, particularly valued in the fields of pharmaceutical and agrochemical development. Its chiral nature and reactivity make it a crucial intermediate for the synthesis of more complex molecules, including amino acid derivatives and other bioactive compounds. This technical guide provides a comprehensive overview of its synonyms, alternative names, physicochemical properties, and detailed experimental protocols for its synthesis and application.

Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

| Synonym/Alternative Name | Source/Context |

| α-Bromoisovaleric acid | Common trivial name[1] |

| 2-Bromoisovaleric acid | Systematic alternative[1] |

| 2-Bromo-3-methylbutanoic acid | IUPAC name[2][3] |

| Butanoic acid, 2-bromo-3-methyl- | Chemical Abstracts indexing name[4] |

| DL-α-Bromo-β-methylbutyric acid | Indicates the racemic mixture |

| (±)-α-Bromoisopentanoic acid | Indicates the racemic mixture[5] |

| NSC 167 | National Cancer Institute identifier[4] |

| BRN 1721146 | Beilstein Registry Number |

| EINECS 209-291-0 | European Inventory of Existing Commercial Chemical Substances |

| (R)-(+)-2-Bromo-3-methylbutyric acid | The R-enantiomer[6] |

| (S)-(-)-2-Bromo-3-methylbutyric acid | The S-enantiomer[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic procedures.

| Property | Value | Reference |

| Molecular Formula | C₅H₉BrO₂ | [4][7] |

| Molecular Weight | 181.03 g/mol | [3][7] |

| CAS Number | 565-74-2 (for racemic mixture) | [4][7] |

| Appearance | White to beige crystalline powder or chunks | [8] |

| Melting Point | 39-42 °C | [1][8] |

| Boiling Point | 124-126 °C at 20 mmHg | [1][8] |

| Density | ~1.513 g/cm³ | [7] |

| Solubility | Soluble in alcohol and diethyl ether; very slightly soluble in water. | [1] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [1] |

| Refractive Index | ~1.479 | [7] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Hell-Volhard-Zelinsky reaction , which involves the α-bromination of a carboxylic acid.[7][9][10][11]

Experimental Protocol: Hell-Volhard-Zelinsky Bromination of Isovaleric Acid

This protocol describes the synthesis of this compound from isovaleric acid.

Materials:

-

Isovaleric acid (3-methylbutanoic acid)

-

Red phosphorus

-

Bromine

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place isovaleric acid and a catalytic amount of red phosphorus.

-

Addition of Bromine: Slowly add bromine from the dropping funnel to the flask. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux until the color of bromine disappears, indicating the consumption of the reagent. This step forms the intermediate, 2-bromo-3-methylbutanoyl bromide.

-

Hydrolysis: Cool the reaction mixture to room temperature. Carefully and slowly add water to the flask to hydrolyze the acyl bromide to the carboxylic acid. Hydrogen bromide gas will be evolved, so this step must be performed in a well-ventilated fume hood.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with water, then with a saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by distillation under reduced pressure.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of various organic molecules.

Synthesis of N-methylvaline

One notable application is in the preparation of optically active N-methylvalines, which are important non-proteinogenic amino acids used in peptide synthesis and drug design.[8]

Experimental Protocol: Synthesis of N-methyl-DL-valine

This protocol outlines the synthesis of N-methyl-DL-valine from racemic this compound.

Materials:

-

This compound

-

Aqueous methylamine solution (e.g., 40%)

-

Hydrochloric acid

-

Sodium hydroxide

-

Ethanol

-

Reaction vessel (pressure-rated if necessary)

-

Stirring apparatus

-

pH meter or pH paper

Procedure:

-

Amination: In a suitable reaction vessel, dissolve this compound in an excess of aqueous methylamine solution.

-

Reaction: Seal the vessel and stir the mixture at room temperature or with gentle heating for several hours to days, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Work-up: After the reaction is complete, remove the excess methylamine under reduced pressure.

-

Purification: The resulting crude N-methyl-DL-valine can be purified by recrystallization. Dissolve the crude product in water and adjust the pH to the isoelectric point of N-methylvaline (around pH 6) with hydrochloric acid or sodium hydroxide to precipitate the product.

-

Isolation: Collect the precipitated N-methyl-DL-valine by filtration, wash with cold water and then with ethanol, and dry under vacuum.

Application Workflow Diagram

Caption: Workflow for the synthesis of N-methyl-DL-valine.

Biological Relevance

While this compound itself is not known to be directly involved in specific signaling pathways, its derivatives and structurally related compounds have been studied for their biological activities. For instance, it has been used as a tool compound to study the stereoselective conjugation with glutathione (GSH) by glutathione S-transferases (GSTs) in rats.[8][12] This research is important for understanding the metabolism and detoxification of xenobiotics.

The precursor to this compound, isovaleric acid, has been shown to cause colonic smooth muscle relaxation through the cAMP/PKA signaling pathway.[13] Although this is not a direct action of the brominated derivative, it provides context for the biological investigation of related short-chain fatty acids.

Conclusion

This compound is a key chemical intermediate with a well-defined profile of synonyms, physicochemical properties, and synthetic methodologies. Its primary utility lies in its role as a precursor for more complex molecules, particularly in the pharmaceutical industry. The Hell-Volhard-Zelinsky reaction provides a reliable route for its synthesis, and its subsequent application in the production of compounds like N-methylvaline highlights its importance for researchers and drug development professionals. Further investigation into the biological activities of its derivatives may open new avenues for its application.

References

- 1. 2-溴-3-甲基丁酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]

- 5. CAS 565-74-2: this compound | CymitQuimica [cymitquimica.com]

- 6. (R)-(+)-2-Bromo-3-methylbutyric acid 96 76792-22-8 [sigmaaldrich.com]

- 7. innospk.com [innospk.com]

- 8. This compound | 565-74-2 [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 12. (S)-(-)-2-Bromo-3-methylbutyric acid | CAS#:26782-75-2 | Chemsrc [chemsrc.com]

- 13. Branched Short-Chain Fatty Acid Isovaleric Acid Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-bromo-3-methylbutyric acid via the Hell-Volhard-Zelinsky Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic synthesis, enabling the selective α-halogenation of carboxylic acids.[1][2] This reaction is instrumental in the synthesis of a wide array of valuable intermediates, including α-bromo acids, which serve as versatile precursors for amino acids and other complex molecules.[1] This document provides detailed application notes and protocols for the synthesis of 2-bromo-3-methylbutyric acid from 3-methylbutyric acid (isovaleric acid) using the HVZ reaction.[3]

The reaction proceeds through the in-situ formation of an acyl bromide, facilitated by a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus and bromine.[4][5] The acyl bromide intermediate readily tautomerizes to its enol form, which then undergoes electrophilic attack by bromine at the α-carbon.[1] Subsequent hydrolysis of the resulting α-bromo acyl bromide yields the desired this compound.[1]

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

| Parameter | Value | Reference |

| Starting Material | 3-Methylbutyric Acid (Isovaleric Acid) | [3] |

| Key Reagents | Bromine (Br₂), Phosphorus Tribromide (PBr₃) or Red Phosphorus | [6][7] |

| Reaction Temperature | 40 - 105 °C | [6] |

| Reaction Time | 1.5 - 20 hours | [6] |

| Reported Yield (for acyl bromide intermediate) | ~96% | [6] |

| Purity of this compound | ≥98% (achievable with purification) | [3] |

| Melting Point of this compound | 39-42 °C | [3] |

| Boiling Point of this compound | 124-126 °C at 20 mmHg | [3] |

Experimental Protocols

This section outlines the detailed methodology for the synthesis of this compound.

Materials:

-

3-Methylbutyric acid (Isovaleric acid)

-

Bromine (Br₂)

-

Phosphorus tribromide (PBr₃) or red phosphorus

-

Dichloromethane (or other suitable inert solvent)

-

Water

-

Sodium bisulfite (for quenching excess bromine)

-

Magnesium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

Step 1: Reaction Setup and Bromination

-

In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. The top of the condenser should be connected to a gas trap to neutralize the evolving hydrogen bromide (HBr) gas.

-

Charge the flask with 3-methylbutyric acid.

-

Add a catalytic amount of red phosphorus or phosphorus tribromide to the carboxylic acid.

-

Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to a temperature between 70-80°C.[6] Maintain this temperature for several hours (typically 10-20 hours) until the red color of bromine in the reflux condenser disappears, indicating the consumption of bromine.[6]

-

To ensure the reaction goes to completion, the temperature can be gradually increased to 100-105°C for an additional 1.5-2 hours.[6]

Step 2: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate α-bromo acyl bromide to this compound. This step is also exothermic and will generate HBr gas.

-

Transfer the mixture to a separatory funnel.

-

Extract the product into a suitable organic solvent like dichloromethane.

-

Wash the organic layer with a dilute aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.

Step 3: Purification

-

The crude product can be purified by vacuum distillation to yield pure this compound.[3]

Mandatory Visualizations

Reaction Signaling Pathway

Caption: Hell-Volhard-Zelinsky reaction pathway for this compound synthesis.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

experimental protocol for the synthesis of 2-bromo-3-methylbutyric acid

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 2-bromo-3-methylbutyric acid, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved via the Hell-Volhard-Zelinsky (HVZ) reaction, starting from 3-methylbutyric acid (isovaleric acid). This protocol is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, safety precautions, and data presentation to ensure a reproducible and safe experimental outcome.

Introduction